molecular formula C23H17ClN2O4S B2851508 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide CAS No. 866591-20-0

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide

Cat. No. B2851508
CAS RN: 866591-20-0
M. Wt: 452.91
InChI Key: HIOSUSFSBQAICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide, also known as BSAQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide is its potential as a multi-targeted therapeutic agent, meaning it can target multiple pathways involved in disease development. Additionally, its low toxicity and high solubility make it a promising candidate for further research. However, one limitation is the need for further studies to determine its efficacy and safety in human subjects.

Future Directions

Future research on 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide could focus on its potential as a therapeutic agent for specific types of cancer and neurological disorders. Additionally, its mechanism of action could be further studied to identify other pathways it may target. Finally, clinical trials could be conducted to determine its safety and efficacy in human subjects.
In conclusion, 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide is a promising compound with potential applications in medical research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide involves several steps, starting with the reaction of 2-amino-4-chlorobenzoic acid with acetic anhydride to form 2-acetamido-4-chlorobenzoic acid. This intermediate is then reacted with 2-chloro-3-nitrobenzenesulfonyl chloride to form 2-[3-(benzenesulfonyl)-4-chloroquinolin-1-yl]acetamide. Finally, the compound is oxidized with potassium permanganate to form 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide.

Scientific Research Applications

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide has been studied for its potential as a therapeutic agent in the treatment of cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4S/c24-16-7-6-8-17(13-16)25-22(27)15-26-14-21(23(28)19-11-4-5-12-20(19)26)31(29,30)18-9-2-1-3-10-18/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOSUSFSBQAICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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